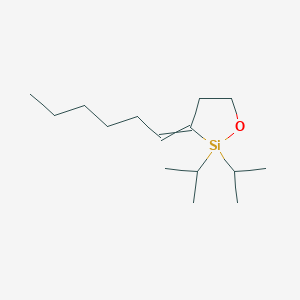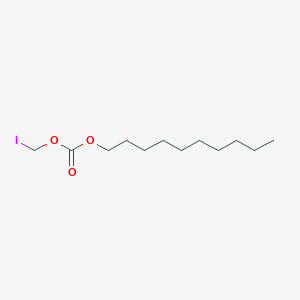
Decyl iodomethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl iodomethyl carbonate is an organic compound with the molecular formula C₁₂H₂₃IO₃ It is a derivative of carbonic acid, where the hydrogen atoms are replaced by a decyl group and an iodomethyl group
準備方法
Synthetic Routes and Reaction Conditions
Decyl iodomethyl carbonate can be synthesized through the reaction of decyl alcohol with iodomethyl carbonate. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-80°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent product quality and yield. The process involves the use of high-purity reactants and catalysts to optimize the reaction efficiency. The final product is purified through distillation and recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Decyl iodomethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form decyl iodocarbonate and other by-products.
Reduction: Reduction reactions can convert this compound to decyl alcohol and iodide ions.
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include decyl iodocarbonate, decyl alcohol, and various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Decyl iodomethyl carbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbonates and esters.
Biology: The compound is studied for its potential use in biochemical assays and as a labeling agent for biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
作用機序
The mechanism of action of decyl iodomethyl carbonate involves the formation of reactive intermediates through the cleavage of the iodomethyl group. These intermediates can then interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
類似化合物との比較
Similar Compounds
- Decyl chloromethyl carbonate
- Decyl bromomethyl carbonate
- Decyl fluoromethyl carbonate
Uniqueness
Decyl iodomethyl carbonate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts
特性
CAS番号 |
920967-16-4 |
|---|---|
分子式 |
C12H23IO3 |
分子量 |
342.21 g/mol |
IUPAC名 |
decyl iodomethyl carbonate |
InChI |
InChI=1S/C12H23IO3/c1-2-3-4-5-6-7-8-9-10-15-12(14)16-11-13/h2-11H2,1H3 |
InChIキー |
NKKTXJLCLWRXIN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)OCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


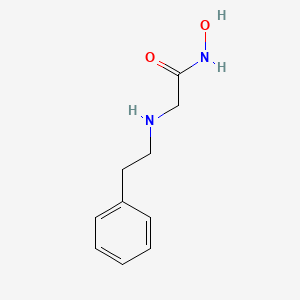
![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
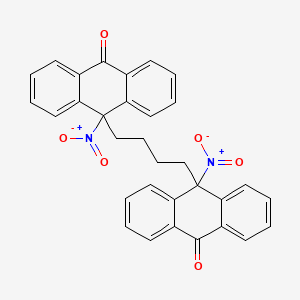
![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)
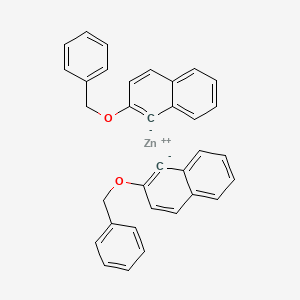
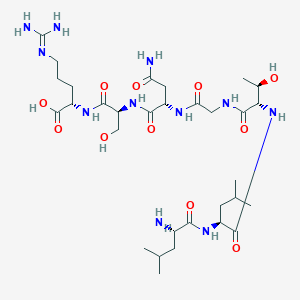
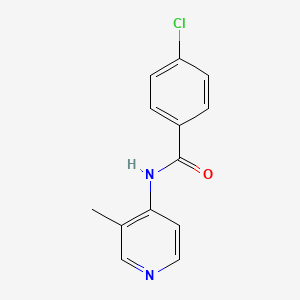
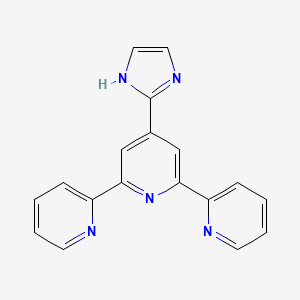
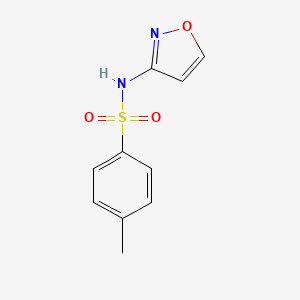
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)
![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)
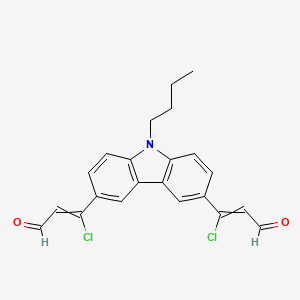
![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
